2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring are a butylthio group and a phenylpiperazine group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds often undergo reactions at the nitrogen or sulfur atoms in the thiadiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined experimentally .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
A study by Gomha et al. (2017) reported on the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, which exhibited potent anticancer activities. Specifically, the derivatives were evaluated for their anticancer activity against Hepatocellular carcinoma cell lines, showing significant results. This highlights the potential of 1,3,4-thiadiazole compounds in cancer therapy (Gomha et al., 2017).
Antimicrobial Activities
A 2013 study by Başoğlu et al. detailed the synthesis of hybrid molecules containing 1,3,4-thiadiazole and their evaluation for antimicrobial activities. The compounds exhibited good to moderate antimicrobial activity against various microorganisms, indicating their utility in developing new antimicrobial agents (Başoğlu et al., 2013).
Antibacterial Evaluation Against MRSA
Hannoun et al. (2019) synthesized a set of new 2-(thiazol-5-yl)-1,3,4-oxadiazole derivatives and evaluated their antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA). Some derivatives showed promising activity, making them potential candidates for treating MRSA infections (Hannoun et al., 2019).
Anti-anoxic Activity
Ohkubo et al. (1995) synthesized novel 4-arylazole derivatives, including those with 1,3,4-thiadiazole, and tested them for anti-anoxic activity. One compound, in particular, showed significant activity and also demonstrated effectiveness in inhibiting lipid peroxidation and cerebral edema in rats (Ohkubo et al., 1995).
Antimicrobial Activity and Molecular Dynamics
Karthikeyan et al. (2017) investigated the binding of a thiadiazole derivative to human serum albumin, providing insights into its pharmacokinetic mechanism. The study combined spectroscopy and computational approaches, shedding light on the interactions crucial for drug efficacy and safety (Karthikeyan et al., 2017).
Eigenschaften
IUPAC Name |
2-butylsulfanyl-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S2/c1-2-3-13-21-16-18-17-15(22-16)20-11-9-19(10-12-20)14-7-5-4-6-8-14/h4-8H,2-3,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJJBMDQEPHJDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butylthio)-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.